molecular formula C12H11BrN4O2S B5149186 5-(3-BROMOBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE

5-(3-BROMOBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B5149186
M. Wt: 355.21 g/mol
InChI Key: RBIJEFYSIZYPBP-UHFFFAOYSA-N
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Description

5-(3-BROMOBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromobenzamido group, a methylamino group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.

    Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced via an amide coupling reaction between 3-bromobenzoic acid and the thiazole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methylation: The methylamino group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the bromobenzamido group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromobenzamido group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-(3-BROMOBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-BROMOBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Cell Signaling: Affecting cell signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorobenzamido)-2-(methylamino)-1,3-thiazole-4-carboxamide: Similar structure with a chlorine atom instead of bromine.

    5-(3-Fluorobenzamido)-2-(methylamino)-1,3-thiazole-4-carboxamide: Similar structure with a fluorine atom instead of bromine.

    5-(3-Iodobenzamido)-2-(methylamino)-1,3-thiazole-4-carboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(3-BROMOBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE imparts unique chemical and physical properties, such as increased reactivity and potential biological activity, compared to its analogs with different halogen atoms.

Properties

IUPAC Name

5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2S/c1-15-12-16-8(9(14)18)11(20-12)17-10(19)6-3-2-4-7(13)5-6/h2-5H,1H3,(H2,14,18)(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIJEFYSIZYPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)NC(=O)C2=CC(=CC=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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